![molecular formula C21H26N6O3S B2537090 (1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1334369-42-4](/img/structure/B2537090.png)
(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone represents a complex structure with potential biological activities. This article reviews its synthesis, biological properties, and relevant studies.
1. Structure and Synthesis
The compound features a benzimidazole core linked to a piperazine derivative, which is further substituted by a pyrazole moiety. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications.
Table 1: Key Structural Components
Component | Description |
---|---|
Benzimidazole | A bicyclic structure known for various biological activities. |
Piperazine | A six-membered ring that can enhance solubility and bioavailability. |
Pyrazole | Often associated with anti-inflammatory and anticancer properties. |
Tetrahydrothiophen | Contributes to the compound's unique electronic properties. |
2.1 Anticancer Properties
Recent studies have suggested that compounds containing benzimidazole and pyrazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of BET bromodomains, which are implicated in cancer progression. The compound was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis by downregulating c-Myc expression, a key regulator in cancer cell proliferation .
2.2 Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of serine/threonine kinases, particularly ALK5 (activin receptor-like kinase 5). Inhibiting such pathways can be beneficial in treating fibrotic diseases and certain cancers .
3. Pharmacokinetics and Toxicology
In vivo studies have indicated favorable pharmacokinetic profiles for similar compounds in the series, with acceptable tolerability in mouse models . However, detailed toxicological assessments are necessary to fully understand the safety profile of this specific compound.
Case Study 1: BET Inhibition
A study focused on a derivative of benzimidazole showed promising results as a BET inhibitor with selectivity against BRD4, leading to reduced tumor growth in xenograft models .
Case Study 2: ALK5 Inhibition
In another investigation, similar pyrazole derivatives were shown to effectively inhibit ALK5 activity, suggesting potential therapeutic applications in fibrosis .
5. Conclusion
The compound This compound demonstrates significant promise in various biological activities, primarily through its anticancer properties and enzyme inhibition capabilities. Further research is warranted to explore its full therapeutic potential and safety profile.
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-14-20(15(2)27(24-14)17-5-10-31(29,30)12-17)25-6-8-26(9-7-25)21(28)16-3-4-18-19(11-16)23-13-22-18/h3-4,11,13,17H,5-10,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUPZALMXIOPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.